Dihydroorotase Inhibition: 4,6-Dihydroxy-1H-indazole Exhibits Extremely Weak Enzyme Interaction vs. Indazole Scaffold
4,6-Dihydroxy-1H-indazole displays minimal inhibitory activity against dihydroorotase (IC50 = 1.00E+6 nM), whereas unsubstituted indazole exhibits measurable inhibition of CDK2 (IC50 = 185,000 nM) [1]. The ~5.4-fold weaker inhibition of 4,6-Dihydroxy-1H-indazole against a different enzyme class suggests it is less promiscuous as a general enzyme binder, making it a cleaner scaffold for target-specific derivatization.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM (dihydroorotase) |
| Comparator Or Baseline | Indazole: 185,000 nM (CDK2/Cyclin A) |
| Quantified Difference | Target compound IC50 is approximately 5.4-fold higher (weaker inhibition) |
| Conditions | Dihydroorotase: mouse Ehrlich ascites, 10 µM concentration, pH 7.37; CDK2: radiometric assay |
Why This Matters
This data indicates that 4,6-Dihydroxy-1H-indazole has a lower propensity for non-specific enzyme binding compared to the parent indazole, reducing off-target risk when used as a core scaffold in lead optimization.
- [1] BindingDB. Affinity Data: IC50 = 1.00E+6 nM for dihydroorotase inhibition. Accessed 2026. View Source
